Colchicoside

Übersicht

Beschreibung

Colchicoside is a naturally occurring glucoside derived from the plant Colchicum autumnale. It is known for its potent anti-inflammatory and muscle relaxant properties. This compound is widely used in the treatment of various musculoskeletal disorders due to its ability to alleviate pain and reduce muscle spasms.

Wirkmechanismus

Target of Action

Colchicoside, a semi-synthetic derivative of colchicine, primarily targets the γ-aminobutyric acid A (GABA-A) receptors and strychnine-sensitive glycine receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. This compound also interacts with the P-glycoprotein transporter and the CYP3A4 enzyme , which are involved in drug and toxin metabolism .

Mode of Action

This compound acts as an antagonist of nicotinic acetylcholine receptors (nAchRs) . It binds to these receptors, inhibiting their function and thereby reducing muscle spasticity . Additionally, it is believed to act via antagonism of GABA A and glycine receptors , contributing to its anti-inflammatory and analgesic effects.

Biochemical Pathways

This compound affects several biochemical pathways. It prevents microtubule assembly, disrupting inflammasome activation, microtubule-based inflammatory cell chemotaxis, generation of leukotrienes and cytokines, and phagocytosis . This modulation of inflammatory pathways is key to its therapeutic effects.

Pharmacokinetics

This compound is predominantly metabolized in the gastrointestinal tract. Two proteins, P-glycoprotein (P-gp) and CYP3A4 , play a pivotal role in governing its pharmacokinetics . This influences the bioavailability of the compound and its subsequent therapeutic effects.

Result of Action

This compound exhibits potent anti-inflammatory and analgesic effects. It inhibits the proliferation of various cancer cells, induces apoptosis, and suppresses the expression of cell survival proteins . It also blocks cell proliferation biomarkers such as c-MYC and the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the biotransformation of thiocolchicine into thiothis compound, a process used in the production of this compound, can be performed efficiently by a specific strain of Bacillus megaterium . This suggests that the efficacy and stability of this compound could be influenced by the presence of specific microorganisms in the environment.

Biochemische Analyse

Biochemical Properties

Colchicoside interacts with various enzymes and proteins, particularly those involved in tubulin polymerization . Its interactions with these biomolecules are characterized by its ability to inhibit tubulin polymerization, thereby affecting the formation of microtubules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of tubulin polymerization can lead to changes in cell morphology and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly tubulin . By inhibiting tubulin polymerization, this compound can cause changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses of this compound can have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . It can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Colchicoside umfasst typischerweise die Extraktion von Colchicin aus den Samen von Colchicum autumnale, gefolgt von einer Reihe chemischer Umwandlungen. Die wichtigsten Schritte umfassen:

Demethylierung: Colchicin wird demethyliert, um 3-Demethylcolchicin zu erzeugen.

Glukosylierung: Das demethylierte Produkt wird dann glukosyliert, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound verwendet häufig Biotransformationstechniken mit spezifischen Mikroorganismenstämmen wie Bacillus megaterium. Diese Methode ist aufgrund ihrer hohen Selektivität und Effizienz sowie ihrer umweltfreundlichen Natur bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Colchicoside durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene glukosylierte und demethylierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Colchicoside hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Ausgangsmaterial für die Synthese verschiedener Derivate mit potenziellen pharmazeutischen Anwendungen verwendet.

Biologie: Wird untersucht wegen seiner Auswirkungen auf zelluläre Prozesse und seines Potenzials als Werkzeug zur Untersuchung der Mikrotubuli-Dynamik.

Medizin: Wird häufig bei der Behandlung von muskuloskelettalen Erkrankungen, Entzündungen und Schmerzmanagement eingesetzt.

Industrie: Wird bei der Herstellung von entzündungshemmenden und muskelentspannenden Medikamenten eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch seine Interaktion mit Gamma-Aminobuttersäure-A-Rezeptoren (GABA-A-Rezeptoren) aus. Es wirkt als GABA-A-Rezeptor-Agonist, was zu Muskelentspannung und entzündungshemmenden Wirkungen führt. Darüber hinaus hemmt this compound die Freisetzung von proinflammatorischen Zytokinen, was zu seinen therapeutischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Colchicin: Eine natürlich vorkommende Verbindung mit ähnlichen entzündungshemmenden Eigenschaften, aber höherer Toxizität.

Thiothis compound: Ein semisyntetisches Derivat von this compound mit verbesserten muskelentspannenden Eigenschaften.

Demecolcin: Ein weiteres Derivat von Colchicin mit Anwendungen in der Krebsbehandlung.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seines ausgewogenen Profils an Wirksamkeit und Sicherheit. Im Gegensatz zu Colchicin hat es ein geringeres Toxizitätsprofil, wodurch es für die Langzeitbehandlung chronischer Erkrankungen geeignet ist. Seine Fähigkeit, selektiv GABA-A-Rezeptoren anzusprechen, unterscheidet es auch von anderen ähnlichen Verbindungen .

Vergleich Mit ähnlichen Verbindungen

Colchicine: A naturally occurring compound with similar anti-inflammatory properties but higher toxicity.

Thiocolchicoside: A semi-synthetic derivative of this compound with enhanced muscle relaxant properties.

Demecolcine: Another derivative of Colchicine with applications in cancer treatment.

Uniqueness of this compound: this compound is unique due to its balanced profile of efficacy and safety. Unlike Colchicine, it has a lower toxicity profile, making it suitable for long-term use in the treatment of chronic conditions. Its ability to selectively target GABA-A receptors also sets it apart from other similar compounds .

Biologische Aktivität

Colchicoside, a natural alkaloid derived from the plant Colchicum autumnale, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory, anticancer, and cardiovascular therapies. This article compiles recent findings from various studies to provide a comprehensive overview of this compound's biological activity, including mechanisms of action, clinical implications, and case studies.

This compound exhibits its biological effects primarily through the disruption of microtubules, which impacts cellular processes such as inflammation and cell proliferation. The following mechanisms have been identified:

- Tubulin Disruption : this compound binds to tubulin, inhibiting its polymerization into microtubules. This action leads to the modulation of several inflammatory pathways and affects innate immunity responses .

- NF-κB Pathway Inhibition : Research indicates that this compound inhibits the NF-κB signaling pathway, which is crucial for regulating inflammation and cell survival. This inhibition is associated with decreased expression of pro-inflammatory cytokines .

- Inflammatory Cytokine Modulation : this compound has been shown to inhibit the release of inflammatory mediators such as TNF-α and IL-1β from macrophages, further contributing to its anti-inflammatory properties .

Clinical Applications

This compound has been utilized in various clinical settings, demonstrating efficacy in treating conditions such as gout, Familial Mediterranean Fever (FMF), and cardiovascular diseases. The following table summarizes key studies highlighting its therapeutic potential:

Case Studies

Several case studies illustrate the clinical implications of this compound and its potential toxicity:

Case of Colchicine Poisoning

A study reported on 21 patients who experienced colchicine poisoning. The most common symptoms included nausea and vomiting, with a mortality rate of 14.3%. Factors influencing survival included blood pressure levels and laboratory findings such as serum glucose and calcium levels .

Pediatric Intoxication

In a notable pediatric case, a 4-year-old child survived severe colchicine intoxication (0.5 mg/kg) with persistent cardiogenic shock and multi-organ failure. The case highlighted the importance of supportive care in managing critical situations involving colchicine toxicity .

Research Findings

Recent studies have expanded on the biological activity of this compound:

- Anticancer Effects : Thiothis compound (a related compound) has demonstrated anticancer properties by inhibiting cell proliferation in various cancer types through NF-κB pathway modulation. This suggests potential applications for this compound in oncology .

- Anti-inflammatory Properties : this compound's ability to inhibit neutrophil chemotaxis and reduce oxidative stress positions it as a valuable agent in treating inflammatory diseases .

Eigenschaften

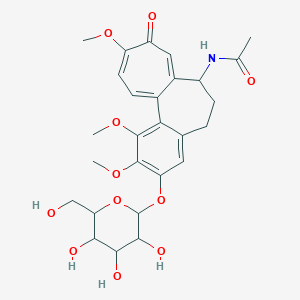

IUPAC Name |

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAFRQPVHYZDED-ZZEDUEFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301010233 | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-29-2 | |

| Record name | Colchicoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colchicoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301010233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colchicoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLCHICOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.